Bis(trimethylsiloxy)dichlorogermane
Description
Bis(trimethylsiloxy)dichlorogermane (Cl₂Ge[OSi(CH₃)₃]₂) is an organogermanium compound featuring two trimethylsiloxy (OSi(CH₃)₃) groups and two chlorine atoms bonded to a central germanium atom. This structure combines the electronic characteristics of germanium with the steric bulk and hydrolytic stability imparted by the siloxy groups.
Properties
CAS No. |
37127-59-6 |
|---|---|
Molecular Formula |
C6H18Cl2GeO2Si2 |
Molecular Weight |
321.91 g/mol |
IUPAC Name |
[dichloro(trimethylsilyloxy)germyl]oxy-trimethylsilane |
InChI |
InChI=1S/C6H18Cl2GeO2Si2/c1-12(2,3)10-9(7,8)11-13(4,5)6/h1-6H3 |
InChI Key |
PBVNHJUZCWSHSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)O[Ge](O[Si](C)(C)C)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsiloxy)dichlorogermane can be synthesized through the reaction of dichlorogermylene with siloxanes such as hexamethyldisiloxane, octamethyltrisiloxane, and hexamethyltricyclotrisiloxane . The reaction typically involves the use of a dioxane complex of dichlorogermylene under controlled conditions to yield the desired organogermanium compounds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves similar reaction conditions as those used in laboratory settings, with a focus on optimizing yield and purity for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsiloxy)dichlorogermane undergoes various chemical reactions, including substitution reactions with alcohols, phenols, and alkoxides . These reactions typically involve the replacement of chlorine atoms with other functional groups, leading to the formation of new organogermanium compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alcohols, phenols, and alkoxides . The reactions are usually carried out under controlled conditions to ensure the selective substitution of chlorine atoms .
Major Products Formed: The major products formed from the reactions of this compound include various organogermanium compounds with different functional groups, depending on the reagents used .
Scientific Research Applications
Bis(trimethylsiloxy)dichlorogermane has several scientific research applications, including its use as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids . It is also used in the synthesis of other organogermanium compounds and as a reagent in various chemical transformations . Additionally, its unique properties make it valuable in the development of hydrophobic coatings and surface modifications .
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)dichlorogermane involves the selective substitution of chlorine atoms with other functional groups during chemical reactions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the reagents used and the specific reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Germanium Compounds
Key Observations :
- Siloxy vs. Alkyl Groups : The siloxy groups in this compound enhance its thermal and hydrolytic stability compared to alkyl-substituted germanium chlorides like Diethyldichlorogermane . This stability is critical in applications requiring resistance to moisture, such as optical coatings .
- Chlorine Reactivity : The presence of two chlorine atoms enables substitution reactions, similar to Diethyldichlorogermane, but the steric bulk of siloxy groups may slow reaction kinetics .
Key Findings :
- Optical Applications : Germanium compounds with high optical density, such as those derived from this compound, are prioritized in fiber optics and coatings, whereas alkylgermanes (e.g., Tetrabutylgermane) are less suited due to lower optical activity .
- Intermediate Utility : Dichlorogermane derivatives like Diethyldichlorogermane are more reactive and widely used as intermediates, but their sensitivity to hydrolysis limits their utility in humid environments .
Table 3: Physical Properties and Hazard Profiles
Safety Notes:
- Volatility : Siloxy-substituted compounds, such as those in (e.g., octamethyl cyclotetrasiloxane), exhibit volatility, suggesting this compound may require handling in well-ventilated areas .
- Hazard Classification : While specific data for this compound is unavailable, structurally similar chlorogermanes (e.g., Triethylgermanium chloride) are classified as irritants, warranting precautions against inhalation and skin contact .
Q & A
Q. What are the established synthetic routes for Bis(trimethylsiloxy)dichlorogermane, and how do reaction conditions (e.g., solvent, temperature) impact yield and purity?
this compound is typically synthesized via nucleophilic substitution reactions involving germanium tetrachloride (GeCl₄) and trimethylsilanol. Key factors include:
- Solvent choice : Non-polar solvents (e.g., hexane) minimize side reactions, while polar aprotic solvents enhance reactivity but may require strict anhydrous conditions to prevent hydrolysis .
- Temperature control : Reactions are often conducted at low temperatures (−78°C to 0°C) to suppress unwanted byproducts, such as oligomeric germanium species .
- Purification : Vacuum distillation or recrystallization is critical to isolate the product from residual silanol or chloride impurities .
Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the integrity of trimethylsiloxy groups (δ ~0.1 ppm for Si(CH₃)₃), while ⁷³Ge NMR (if accessible) provides direct insight into the germanium coordination environment .
- X-ray crystallography : Resolves steric effects of the bulky trimethylsiloxy ligands and confirms the tetrahedral geometry around germanium .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects potential degradation products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile chlorinated germanium compounds .
- Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to the compound’s reactivity with moisture, which can release HCl .
- Storage : Keep under inert gas (argon/nitrogen) in airtight containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How does the steric bulk of trimethylsiloxy ligands influence the reactivity of this compound in coordination chemistry?
The bulky trimethylsiloxy groups create a steric shield around the germanium center, reducing its Lewis acidity and impeding nucleophilic attacks. This steric hindrance can:
- Stabilize low-coordinate germanium intermediates (e.g., germylenes) by preventing dimerization .
- Modify reaction pathways in cross-coupling reactions, favoring single-site coordination over multi-dentate binding .
Experimental validation involves comparing reactivity with less bulky analogs (e.g., methoxy-substituted germanium chlorides) .
Q. How can computational methods (e.g., DFT) predict the electronic structure and thermodynamic stability of this compound?
- Density Functional Theory (DFT) : Calculates bond dissociation energies (Ge–O, Ge–Cl) and predicts hydrolysis pathways. For example, the Ge–O bond energy (~350 kJ/mol) correlates with resistance to hydrolysis under ambient conditions .
- Molecular dynamics simulations : Model solvent effects on reaction kinetics, such as solvation shells in THF vs. toluene .
- Validation : Compare computational results with experimental data (e.g., X-ray bond lengths, NMR chemical shifts) to refine force fields .
Q. How can contradictions in reported thermal stability data for this compound be resolved through experimental redesign?
Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) may arise from:
- Impurity profiles : Trace moisture or oxygen accelerates degradation. Redesign experiments using rigorous drying protocols (e.g., Schlenk-line techniques) .
- Analytical methods : Thermogravimetric analysis (TGA) under inert gas provides more reliable data than open-air DSC .
- Sample history : Pre-exposure to light or humidity alters stability. Standardize storage conditions and pre-treatment steps .
Methodological Considerations
Q. How should researchers design kinetic studies to investigate the hydrolysis mechanism of this compound?
- Variable control : Monitor pH, temperature, and solvent polarity (e.g., water/THF mixtures) to isolate rate-determining steps .
- In situ spectroscopy : Use UV-vis or Raman spectroscopy to detect intermediates (e.g., germanium hydroxides) .
- Isotopic labeling : Introduce deuterated water (D₂O) to track proton transfer pathways via mass spectrometry .
Q. What strategies optimize the use of this compound as a precursor for germanium-containing nanomaterials?
- Vapor-phase deposition : Sublimate the compound at reduced pressure (10⁻³ Torr) to deposit thin films of GeO₂ or Ge nanoparticles .
- Sol-gel chemistry : Hydrolyze in controlled environments (e.g., micellar templates) to synthesize mesoporous germanium oxides .
- Surface functionalization : React with thiol- or amine-terminated substrates to anchor germanium centers for catalytic applications .
Data Management and Reproducibility
Q. How can researchers ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for data generated in studies involving this compound?
- Metadata standardization : Include synthesis conditions (e.g., molar ratios, reaction time) and instrument parameters (e.g., NMR field strength) in datasets .
- Repository upload : Deposit raw spectra and crystallographic files in discipline-specific databases (e.g., Cambridge Structural Database) .
- Controlled vocabularies : Use IUPAC nomenclature and SMILES notations to enhance interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
